molecular formula C7H4Cl2O2 B8685572 3-Chloro-4-hydroxybenzoyl chloride CAS No. 59595-94-7

3-Chloro-4-hydroxybenzoyl chloride

Cat. No.: B8685572
CAS No.: 59595-94-7
M. Wt: 191.01 g/mol
InChI Key: LCWGNQGMIMCZJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-hydroxybenzoyl chloride is a useful research compound. Its molecular formula is C7H4Cl2O2 and its molecular weight is 191.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

59595-94-7

Molecular Formula

C7H4Cl2O2

Molecular Weight

191.01 g/mol

IUPAC Name

3-chloro-4-hydroxybenzoyl chloride

InChI

InChI=1S/C7H4Cl2O2/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H

InChI Key

LCWGNQGMIMCZJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Chloro-4-hydroxybenzoic acid hemihydrate (14.5 g.) was heated under reflux for 1 hour with thionyl chloride (80 ml.). The mixture was then evaporated, the residue dissolved in ether and the subsequent solution evaporated. The residue obtained (3-chloro-4-hydroxybenzoyl chloride) was dissolved in ether (80 ml.). The stirred solution was then treated dropwise with a solution of 1,2,3,6-tetrahydropyridine (16.6 g.) in ether (50 ml.) with ice-cooling. The mixture was stirred for 17 hours and evaporated. Water (150 ml.) was then added and the mixture was stirred with ether (50 ml.). The insoluble material was separated by filtration, and combined with the solid obtained by basification of the aqueous phase. The combined solids were stirred with acetone (150 ml.), separated by filtration, washed with acetone (50 ml.) and air-dried to give 1-(3-chloro-4-hydroxybenzoyl)-1,2,3,6-tetrahydropyridine (13.6 g.), m.p. 186°-189° C.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.